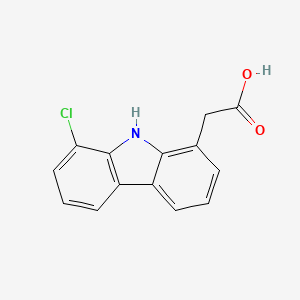

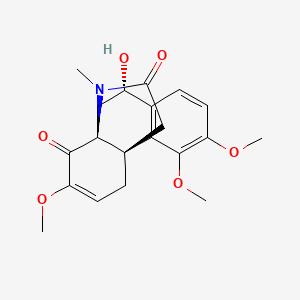

![molecular formula C13H17BN2O2 B580044 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-B]吡啶 CAS No. 942919-26-8](/img/structure/B580044.png)

4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-B]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as 4-Pyridineboronic acid pinacol ester, is a chemical with the molecular formula C11H16BNO2 . It is used in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps, including borylation and hydroboration . A study based on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the title compound structure by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.06 g/mol . It is a colorless to yellow liquid or semi-solid or solid at room temperature .科学研究应用

合成和结构表征:这些化合物通常使用FTIR、NMR光谱、质谱和X射线衍射等技术进行合成和结构表征。此类研究有助于了解它们的分子结构和性质(黄等人,2021)。

密度泛函理论(DFT)分析:DFT经常用于计算这些化合物的分子结构,这有助于理解它们的电子性质和在各个领域的潜在应用(廖等人,2022)。

在聚合物科学中的应用:其中一些化合物用于聚合物的合成,例如含有特定吡咯并吡咯单元的深色聚合物。它们有助于开发具有独特光学和电子性质的新材料(韦尔特利希等人,2012)。

化学反应性和分子轨道研究:研究还集中于了解这些化合物的化学反应性和分子轨道性质。这些知识对于它们在各种化学反应中的应用和新合成路线的开发至关重要(索普科娃-德奥利维拉桑托斯等人,2003)。

药物化学和药物开发:这些化合物用作生物活性化合物合成的中间体,包括针对各种疾病的潜在候选药物。它们独特的结构使探索新的治疗剂成为可能(贝塞尔等人,2012)。

在有机电子学中的应用:它们还用于开发有机电子材料,如发光聚合物和配位聚合物,它们在电子设备和光伏领域具有潜在应用(阿尔法亚德等人,2020)。

放射性药物的开发:这些化合物已用于放射性配体及其非放射性对应物的合成,为医学成像和诊断领域做出了贡献(金和崔,2020)。

作用机制

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in the borylation of alkyl or aryl alkynes and alkenes . The downstream effects of these reactions could include the formation of new chemical bonds and changes in the properties of the target molecules.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .

生化分析

Biochemical Properties

The biochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine are largely due to its unique structure. The compound can participate in borylation and hydroboration reactions, which involve the addition of a boron atom to organic compounds . These reactions are crucial in the synthesis of various biomolecules. Specific enzymes, proteins, and other biomolecules that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine interacts with are not yet identified in the literature.

Molecular Mechanism

It is known to participate in borylation and hydroboration reactions , but how these reactions influence its interactions with biomolecules at the molecular level is not clear.

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFHAWAVFVJOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677974 |

Source

|

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942919-26-8 |

Source

|

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

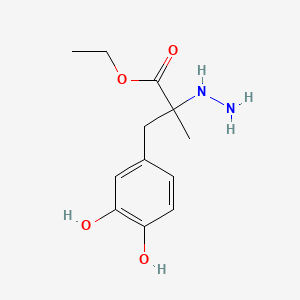

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

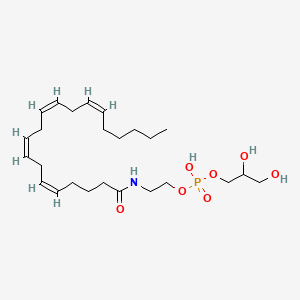

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)